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Compound of Interest

Compound Name: (rel)-BMS-641988

cat. No.: B10788434

An In-depth Technical Guide to (rel)-BMS-641988 For Researchers, Scientists, and Drug
Development Professionals

Executive Summary

(rel)-BMS-641988 is the relative configuration of BMS-641988, a potent, orally active,
nonsteroidal androgen receptor (AR) antagonist.[1][2][3] Developed by Bristol-Myers Squibb for
the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significant
preclinical efficacy, surpassing the then-standard antiandrogen, bicalutamide.[4][5] However, its
clinical development was halted during Phase | trials due to a seizure event in a patient,
highlighting a key safety liability.[6][7] This document provides a comprehensive technical
overview of (rel)-BMS-641988, summarizing its mechanism of action, preclinical and clinical
data, metabolic pathway, and relevant experimental methodologies.

Core Compound Details
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Identifier Value

N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3-
(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-

IUPAC Name
3a,5,6,7a-tetrahydro-octahydro-1H-4,7-
epoxyisoindol-5-yllethanesulfonamide[6]

Molecular Formula C20H20F3N30s5S[6]

Molar Mass 471.45 g-mol~1[6]

Drug Class Nonsteroidal Antiandrogen|[6]

Developer Bristol-Myers Squibb[6]

Indication Prostate Cancer (investigational)[6]

Mechanism of Action

BMS-641988 functions as a potent competitive antagonist of the androgen receptor (AR).[6] In
the canonical AR signaling pathway, androgens like dihydrotestosterone (DHT) bind to the AR
in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs), dimerize, and
translocate to the nucleus.[4][8] Within the nucleus, the AR dimer binds to Androgen Response
Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes
responsible for prostate cancer cell proliferation and survival.[4][9]

BMS-641988 directly competes with endogenous androgens for the ligand-binding domain of
the AR.[10] By occupying this site, it prevents the receptor's activation, subsequent nuclear
translocation, and binding to ARES, thereby inhibiting the transcription of AR target genes.[10]
Preclinical studies demonstrated that the gene expression profile resulting from BMS-641988
treatment was more akin to castration than to treatment with bicalutamide.[8]
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Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.
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Metabolism

In vitro studies have shown that BMS-641988 is metabolized primarily by the cytochrome P450
enzyme CYP3A4 into an active metabolite, BMS-570511. This metabolite is subsequently
reduced by cytosolic reductases to a second active metabolite, BMS-501949.[6][11] All three
compounds—the parent drug and its two metabolites—exhibit similar potent antiandrogenic
activity.[6][11]
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Caption: Metabolic pathway of BMS-641988.

Quantitative Preclinical Data

BMS-641988 demonstrated superior potency compared to bicalutamide in a range of
preclinical assays.

Table 1: In Vitro Activity

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.838858/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070382/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.838858/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070382/
https://www.benchchem.com/product/b10788434?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Cell Line BMS-641988 Bicalutamide Reference
AR Binding (Ki) MDA-MB-453 1.8+0.2nM 37+3nM [11]

AR

Transactivation MDA-MB-453 16 +3nM 173 + 67 nM [11]

(ICs0)

AR

Transactivation LNCaP 153+ 77 nM 935 + 257 nM [11][12]
(ICs0)

Note: One source reports a Ki of 10 nM and a general ICso of 56 nM.[6]

Table 2: In Vivo Efficacy (CWR-22-BMSLD1 Xenograft
Model)

Tumor Growth

Treatment L
Compound Dose . Inhibition Reference
Duration
(%TGI)
90 mg/kg, p.o., >90%
BMS-641988 45 days ) [4]18]
qd (sustained)
) ) 150 mg/kg, p.o., <50% (followed
Bicalutamide 35 days [41[8]
qd by regrowth)

Clinical Trial Data

A first-in-human, Phase | dose-escalation study (5 mg to 150 mg daily) was conducted in 61
men with CRPC.[5][7]

Table 3: Phase | Clinical Trial Outcomes
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Parameter Result Reference
Partial Response 1 of 61 patients [51[7]
_ 17 of 23 evaluable patients
Stable Disease [51[7]
(74%)

Median Duration of Stable
) 15 weeks (range 8-32) [51[7]
Disease

=230% PSA Decline 10 of 61 patients (16%) [51[7]

The study revealed limited antitumor activity despite achieving target drug exposures.[7]
Evidence of partial agonism was also observed, as some patients experienced a PSA decline
upon drug withdrawal.[5][7]

Safety and Tolerability
The clinical development of BMS-641988 was terminated due to significant safety concerns.
e Seizures: One patient experienced an epileptic seizure at a dose of 60 mg administered

twice daily.[5][7] This is believed to be linked to the molecule’'s activity as a negative allosteric
modulator of the GABA-A receptor.[6]

e QT Prolongation: The compound was observed to cause some drug-induced QT
prolongation.[6]

Experimental Protocols

The following sections describe representative protocols for the key assays used to
characterize BMS-641988. These are based on standard methodologies and may not reflect
the exact protocols used by Bristol-Myers Squibb.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen
for binding to the AR. A representative protocol using rat prostate cytosol is outlined below.[13]

Materials:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://pubmed.ncbi.nlm.nih.gov/19654297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538445/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.838858/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.838858/full
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/endo_docs/final1002/arbndbrd/appx/b1arbnd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Rat ventral prostate tissue

o TEDG buffer (Tris-HCI, EDTA, DTT, glycerol) with protease inhibitors
o Radiolabeled ligand: [BH]DHT (dihydrotestosterone)

e Test compound (BMS-641988) and competitor (unlabeled DHT)

o Hydroxyapatite (HAP) slurry

« Scintillation cocktall

Procedure:

o Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold TEDG buffer.
Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

o Assay Setup: In assay tubes, add a fixed concentration of [BH]DHT.

e Add serial dilutions of the test compound (BMS-641988) or unlabeled DHT (for standard
curve).

e Add the prepared prostate cytosol to each tube.

 Incubation: Incubate the mixture overnight (18-20 hours) at 4°C to allow binding to reach
equilibrium.

o Separation: Add HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice
with intermittent vortexing. Centrifuge to pellet the HAP.

e Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.

o Quantification: Add scintillation cocktail to the final HAP pellet and measure radioactivity
using a scintillation counter.

o Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the
specific binding of [BH]DHT (ICso). Convert the I1Cso to a binding affinity constant (Ki) using
the Cheng-Prusoff equation.
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AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to antagonize androgen-
induced gene expression.[7][10]

Reporter Assay Workflow
) Treat cells:
Seed AR-expressing cells Transfect with Incubate Lyse cells & add
(e.g., MDA-MB-453) ARE-Luciferase Reporter Plasmid 2 DHT+ 13',\,?;; ;i‘ggg's‘) (24-48 hours) luciferin substrate TS TS D EalEzD(Ea

Click to download full resolution via product page
Caption: Workflow for an AR-mediated transcriptional reporter assay.
Materials:
¢ Human cell line expressing AR (e.g., MDA-MB-453, LNCaP).[11]

o Reporter plasmid containing a luciferase gene downstream of an androgen-responsive
promoter (e.g., PSA promoter).[7]

o Transfection reagent (e.g., Lipofectamine).

o DHT, BMS-641988, and vehicle control (DMSO).

o Cell lysis buffer and luciferase assay substrate.

e Luminometer.

Procedure:

e Cell Culture: Plate MDA-MB-453 cells in multi-well plates and allow them to adhere.

o Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable
transfection reagent.
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o Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped
serum to remove endogenous androgens.

e Treatment: Treat the cells with:
o Vehicle control (DMSO)
o Afixed concentration of DHT (e.g., 1 nM) to stimulate transcription.
o The fixed concentration of DHT plus serial dilutions of BMS-641988.
 Incubation: Incubate the treated cells for 24-48 hours.

o Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting
luminescence, which is proportional to the level of gene transcription.

o Data Analysis: Normalize the luminescence values to a control. Plot the inhibition of DHT-
induced luminescence against the concentration of BMS-641988 to determine the ICso value.

Human Prostate Cancer Xenograft Model

This in vivo model assesses the antitumor efficacy of a compound on a human tumor grown in
an immunodeficient mouse. The CWR-22 model is derived from a primary human prostate
carcinoma and is androgen-dependent.[14][15]

Materials:

Immunodeficient male mice (e.g., nude mice).

CWR-22-BMSLD1 tumor fragments or cells.[8]

BMS-641988 and bicalutamide formulated for oral gavage.

Calipers for tumor measurement.
Procedure:

e Tumor Implantation: Subcutaneously implant CWR-22-BMSLD1 tumor fragments into the
flanks of male nude mice.
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e Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mms).

o Randomization: Randomize mice into treatment groups (e.g., vehicle control, bicalutamide,
different doses of BMS-641988).

o Treatment: Administer the compounds daily via oral gavage for the specified duration (e.g.,
35-45 days).[4]

» Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor
volume. Monitor animal body weight and overall health.

« Endpoint: At the end of the study, euthanize the animals and excise the tumors for further
analysis (e.g., weight, biomarker analysis).

» Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment
group compared to the vehicle control.

Conclusion

(rel)-BMS-641988 is a potent, second-generation androgen receptor antagonist that showed
considerable promise in preclinical models, demonstrating clear superiority over bicalutamide.
Its development provided valuable insights into structure-activity relationships for AR
antagonists. However, the compound's clinical trajectory was ultimately halted by an
unacceptable safety profile, specifically neurotoxicity (seizures) likely mediated by off-target
effects on the GABA-A receptor. The limited clinical efficacy and evidence of partial agonism
further contributed to its discontinuation. Despite its failure to reach the market, BMS-641988
remains an important case study in drug development, highlighting the critical need to balance
high on-target potency with a clean off-target safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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